molecular formula C27H17F2N3O B11050283 (1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11050283
M. Wt: 437.4 g/mol
InChI Key: GJHMSCUNAQONKE-SDHSZQHLSA-N
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Description

(1S,2S,3AR)-1-(4-FLUOROBENZOYL)-2-(2-FLUOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3AR)-1-(4-FLUOROBENZOYL)-2-(2-FLUOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core structure.

    Introduction of Fluorobenzoyl and Fluorophenyl Groups: The fluorobenzoyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Formation of Dicarbonitrile Groups: The dicarbonitrile groups are typically introduced via a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3AR)-1-(4-FLUOROBENZOYL)-2-(2-FLUOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,3AR)-1-(4-FLUOROBENZOYL)-2-(2-FLUOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated groups can enhance binding affinity and specificity towards certain biological targets.

Medicine

In medicinal chemistry, (1S,2S,3AR)-1-(4-FLUOROBENZOYL)-2-(2-FLUOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,2S,3AR)-1-(4-FLUOROBENZOYL)-2-(2-FLUOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3AR)-1-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE
  • (1S,2S,3AR)-1-(4-METHYLBENZOYL)-2-(2-METHYLPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE

Uniqueness

The presence of fluorine atoms in (1S,2S,3AR)-1-(4-FLUOROBENZOYL)-2-(2-FLUOROPHENYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and valuable for various applications.

Properties

Molecular Formula

C27H17F2N3O

Molecular Weight

437.4 g/mol

IUPAC Name

(1S,2R,3aR)-1-(4-fluorobenzoyl)-2-(2-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C27H17F2N3O/c28-19-12-9-18(10-13-19)26(33)25-24(20-6-2-3-7-21(20)29)27(15-30,16-31)23-14-11-17-5-1-4-8-22(17)32(23)25/h1-14,23-25H/t23-,24-,25+/m1/s1

InChI Key

GJHMSCUNAQONKE-SDHSZQHLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H](C3(C#N)C#N)C4=CC=CC=C4F)C(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C#N)C4=CC=CC=C4F)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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